6-(Difluoromethyl)indoline-2,3-dione

Lipophilicity Membrane permeability Drug-likeness

6-(Difluoromethyl)indoline-2,3-dione (CAS 1344904-59-1) is a difluoromethyl-substituted isatin derivative with the molecular formula C9H5F2NO2 and a molecular weight of 197.14 g/mol. The compound belongs to the indoline-2,3-dione (isatin) class, a privileged scaffold in medicinal chemistry implicated in anticancer, antimicrobial, and anti-inflammatory programmes.

Molecular Formula C9H5F2NO2
Molecular Weight 197.14 g/mol
Cat. No. B11900972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethyl)indoline-2,3-dione
Molecular FormulaC9H5F2NO2
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)F)NC(=O)C2=O
InChIInChI=1S/C9H5F2NO2/c10-8(11)4-1-2-5-6(3-4)12-9(14)7(5)13/h1-3,8H,(H,12,13,14)
InChIKeyOKEIDBMUBZAGTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethyl)indoline-2,3-dione – Core Scaffold Identity and Procurement Baseline


6-(Difluoromethyl)indoline-2,3-dione (CAS 1344904-59-1) is a difluoromethyl-substituted isatin derivative with the molecular formula C9H5F2NO2 and a molecular weight of 197.14 g/mol . The compound belongs to the indoline-2,3-dione (isatin) class, a privileged scaffold in medicinal chemistry implicated in anticancer, antimicrobial, and anti-inflammatory programmes [1]. It is supplied as a research chemical with a minimum purity specification of 95% (or 97% from select vendors) and is recommended for long-term storage in a cool, dry environment . As a building block, it serves as a precursor for late-stage difluoromethylation and spirocyclic oxindole synthesis [2].

Why Generic Isatin or Simple Fluoro Analogs Cannot Replace 6-(Difluoromethyl)indoline-2,3-dione


The difluoromethyl (CF2H) group is not a trivial substituent: it functions as a lipophilic hydrogen-bond donor and a bioisostere of thiol, hydroxyl, and amino groups, properties that a single fluorine atom or a methyl group cannot replicate [1]. The 6-position of the CF2H group on the isatin core yields a computed LogP of approximately 1.76, which is 1.06 log units higher than that of 6-fluoroisatin (LogP ~0.7) . This difference directly affects membrane permeability and pharmacokinetic tuning. Furthermore, the electron-withdrawing nature of CF2H modulates the reactivity of the C-3 ketone, altering the compound's behaviour as a synthetic intermediate compared to unsubstituted isatin or other regioisomers (4-, 5-, or 7-CF2H) . Generic substitution with unsubstituted isatin (LogP ~0.8) or 6-fluoroisatin therefore fails to preserve the hydrogen-bond-donating capacity and the balanced lipophilicity that medicinal chemistry programmes require for target engagement and CNS penetration optimization [2].

6-(Difluoromethyl)indoline-2,3-dione – Comparator-Anchored Quantitative Differentiation Evidence


Lipophilicity Advantage of 6-CF2H-Isatin over 6-Fluoro and Unsubstituted Isatin

The computed LogP of 6-(difluoromethyl)indoline-2,3-dione is 1.76, compared with 0.7 for 6-fluoroisatin and approximately 0.8 for unsubstituted isatin [1]. The 1.06 log unit increase over 6-fluoroisatin indicates superior membrane permeability potential within the optimal drug-like LogP range of 1–3. This differentiation is critical for programs requiring balanced hydrophilicity–lipophilicity profiles for cellular uptake or blood-brain barrier penetration.

Lipophilicity Membrane permeability Drug-likeness

Hydrogen-Bond Donor Capacity of the CF2H Group at the 6-Position Enhances Target Binding Relative to CF3 or Mono-Fluoro Analogs

The difluoromethyl (CF2H) group serves as a lipophilic hydrogen-bond donor, with hydrogen-bond acidity (A) comparable to that of thiophenol and aniline but distinct from a hydroxyl group [1]. In contrast, the trifluoromethyl (CF3) group is purely hydrophobic with no hydrogen-bond donor capacity, while a single fluorine atom is a weak hydrogen-bond acceptor. Substituting a 6-CF2H group for a 6-CF3 or 6-F group on the isatin scaffold introduces a directional H-bond donor that can engage backbone carbonyls or side-chain acceptors in enzyme active sites, a property absent in the non-donor trifluoromethyl or mono-fluoro analogs. No experimental binding data for this specific compound was located, but the differentiation is well-established at the functional-group level [2].

Hydrogen bonding Bioisosterism Medicinal chemistry

Regioisomeric Differentiation: 6-CF2H vs. 5-CF2H and 7-CF2H Indoline-2,3-diones

The substitution position of the difluoromethyl group on the isatin core dictates the electronic environment at the reactive C-3 ketone and the N–H acidity. For the 7-CF2H regioisomer, the proximity of the electron-withdrawing CF2H group lowers the N–H pKa to approximately 9.5–10.0, compared with ~10.4 for unsubstituted isatin . The 6-CF2H isomer positions the substituent para to the C-3 carbonyl and meta to the N-1 position, resulting in a distinct resonance effect that modulates C-3 electrophilicity differently from the 7-CF2H (ortho-like) and 5-CF2H (meta to C-3) isomers. This electronic tuning directly influences the compound's reactivity in condensation reactions, its susceptibility to nucleophilic attack at C-3, and consequently the synthetic yields of downstream derivatives such as spirooxindoles and hydrazones [1].

Regiochemistry Structure-activity relationship Electron-withdrawing effects

Topological Polar Surface Area (TPSA) Comparison: 6-CF2H-Isatin vs. 6-Fluoro and Unsubstituted Isatin

The topological polar surface area (TPSA) of 6-(difluoromethyl)indoline-2,3-dione is computed as 46.17 Ų, identical to that of 6-fluoroisatin (TPSA = 46.2 Ų) and unsubstituted isatin . This value falls below the established threshold of 60 Ų for good oral absorption and below 90 Ų for blood-brain barrier penetration. While all three compounds share favorable TPSA values, only the 6-CF2H analog combines this favorable TPSA with a LogP in the optimal 1–3 range, a combination that neither 6-fluoroisatin (LogP 0.7) nor unsubstituted isatin (LogP 0.8) achieves.

Physicochemical properties Oral bioavailability CNS drug design

6-(Difluoromethyl)indoline-2,3-dione – Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization of Kinase or HDAC Inhibitors Requiring Balanced Lipophilicity and H-Bond Donation

Medicinal chemistry programmes targeting kinases or histone deacetylases (HDACs) that require a hydrogen-bond-donating cap group with LogP in the 1–3 range benefit from 6-(difluoromethyl)indoline-2,3-dione as a core scaffold. The CF2H group at the 6-position provides directional H-bond donor capacity absent in 6-CF3 or 6-F isatins [1], while the computed LogP of 1.76 places the compound in the optimal range for cellular permeability, distinguishing it from 6-fluoroisatin (LogP 0.7) which is too hydrophilic for many cell-based assays .

Synthetic Chemistry: Precursor for CF2H-Containing Spirooxindoles and 3,3-Disubstituted Oxindole Libraries

The 6-CF2H-isatin serves as a privileged starting material for [3+2] cycloaddition reactions with in situ generated CF2HCHN2, yielding structurally diverse spirocyclopropyloxindoles in up to 99% yield and >99:1 trans/cis diastereoselectivity [1]. The 6-position of the CF2H group modulates C-3 electrophilicity differently from the 5- and 7-regioisomers, offering synthetic chemists a regioisomeric 'tuning knob' for reaction optimization that unsubstituted isatin cannot provide .

Pharmacokinetic Tuning: Bioisosteric Replacement of Phenolic Hydroxyl Groups in CNS-Penetrant Candidates

In CNS drug discovery, the CF2H group acts as a lipophilic bioisostere of a phenolic hydroxyl group, preserving hydrogen-bond donor capacity while increasing LogP by approximately 1 unit compared to the hydroxyl analog [1]. 6-(Difluoromethyl)indoline-2,3-dione, with its TPSA of 46.17 Ų (well below the 90 Ų BBB threshold) and LogP of 1.76, is well-suited for CNS-penetrant lead series where a phenolic OH is metabolically labile or renders the compound too polar for passive brain uptake .

Chemical Biology: Tool Compound for Profiling CF2H-Dependent Target Engagement

Because the CF2H group forms hydrogen bonds that CF3 and F substituents cannot, 6-(difluoromethyl)indoline-2,3-dione serves as a matched molecular pair with 6-fluoroisatin or 6-trifluoromethylisatin for probing the contribution of H-bond donation to target binding [1]. Head-to-head biophysical or cellular profiling of matched pairs incorporating these three 6-substituted isatin cores can deconvolute lipophilicity-driven binding from hydrogen-bond-driven binding, an experimental design that requires procurement of all three analogs but where the CF2H variant provides the unique H-bond-donor readout .

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